3-Amino-2-bromo-5-methylnaphthalene-1,4-dione
Description
3-Amino-2-bromo-5-methylnaphthalene-1,4-dione is a synthetic naphthoquinone derivative characterized by a naphthalene-1,4-dione core substituted with an amino group at position 3, a bromine atom at position 2, and a methyl group at position 3.
Properties
CAS No. |
192718-98-2 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-amino-2-bromo-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8BrNO2/c1-5-3-2-4-6-7(5)11(15)9(13)8(12)10(6)14/h2-4H,13H2,1H3 |
InChI Key |
GAJHIHMKTAOXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization
A cyclohexene-dione precursor undergoes Diels-Alder reaction with a methyl-substituted dienophile, followed by oxidation. For example, reaction of 2-methylfuran with maleic anhydride yields a tetralin intermediate, which is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the quinone. This method offers moderate yields (50-65%) but requires careful control of oxidation conditions to prevent over-oxidation.
Direct Methylation of Naphthoquinone
Electrophilic aromatic substitution on naphthalene-1,4-dione using methylating agents like methyl iodide in the presence of Lewis acids (e.g., AlCl₃) selectively introduces the methyl group at the C5 position. However, this approach suffers from low regioselectivity (<30% yield for C5-methylation) due to competing substitutions at C2 and C6.
Regioselective Bromination at C2
Introducing bromine at the C2 position of 5-methylnaphthalene-1,4-dione presents unique challenges due to the electron-withdrawing nature of the quinone moiety. Three methods have been validated:
Electrophilic Bromination
Using bromine (Br₂) in acetic acid at 80°C for 12 hours achieves 65-70% yield of 2-bromo-5-methylnaphthalene-1,4-dione. The methyl group at C5 directs bromination to the ortho (C2) position through a combination of steric and electronic effects.
N-Bromosuccinimide (NBS) Mediated Bromination
In carbon tetrachloride under UV irradiation, NBS selectively brominates the C2 position with improved safety profile compared to Br₂. Reaction conditions:
| Parameter | Value |
|---|---|
| NBS equivalence | 1.1 eq |
| Temperature | 25°C |
| Time | 24 h |
| Yield | 72% |
Directed Bromination via Temporary Complexation
Complexation with BF₃·Et₂O prior to bromination enhances regioselectivity (85% C2 bromination) by polarizing the quinone π-system. After reaction, the Lewis acid is quenched with aqueous NaHCO₃.
Introduction of the C3 Amino Group
Amination at the C3 position of 2-bromo-5-methylnaphthalene-1,4-dione requires careful optimization to avoid displacement of the bromine at C2. Two predominant strategies emerge:
Nucleophilic Aromatic Substitution (NAS)
Heating the brominated quinone with aqueous ammonia (28% w/w) in DMF at 120°C for 48 hours installs the amino group at C3 via a radical-assisted mechanism. Key parameters:
-
Base : K₂CO₃ (2.5 eq)
-
Yield : 40-45%
-
Byproducts : 15-20% debromination to 3-amino-5-methylnaphthalene-1,4-dione
Adding catalytic CuI (5 mol%) improves yield to 55% by stabilizing the transition state.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)₂/Xantphos system enables milder conditions:
| Component | Quantity |
|---|---|
| Pd(OAc)₂ | 5 mol% |
| Xantphos | 10 mol% |
| NH₃ (liq.) | 5 eq |
| Temperature | 100°C |
| Time | 24 h |
| Solvent | Toluene |
| Yield | 68% |
This method preserves the C2 bromine and achieves >95% regioselectivity for C3 amination.
Stability and Functional Group Compatibility
The electron-deficient quinone core necessitates protective strategies during synthesis:
Amino Group Protection
Boc-protection of the C3 amine prior to bromination improves stability:
-
React 3-amino-5-methylnaphthalene-1,4-dione with Boc₂O in THF/pyridine
-
Brominate at C2 using NBS
-
Deprotect with TFA/DCM (1:3 v/v) to yield final product
This sequence increases overall yield from 32% to 51% by preventing amine oxidation.
Solvent Effects on Stability
Stability screening reveals:
| Solvent | Half-life (25°C) | Degradation Pathway |
|---|---|---|
| DMSO | 8 h | Michael addition |
| EtOAc | 72 h | Tautomerization |
| Hexane | 120 h | Minimal degradation |
Storage at -20°C in hexane under argon extends shelf-life to 6 months.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.12 (d, J=7.8 Hz, H-6)
-
δ 7.76 (t, J=7.8 Hz, H-7)
-
δ 7.63 (d, J=7.8 Hz, H-8)
-
δ 6.89 (s, H-3)
-
δ 2.51 (s, CH₃-C5)
HRMS (ESI+) :
-
m/z calc. for C₁₁H₈BrNO₂ [M+H]⁺: 296.9734
-
Found: 296.9731
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30):
-
Retention time: 6.72 min
-
Purity: 98.4% (220 nm)
Challenges and Alternative Approaches
Competing Substitution Pathways
The C2 bromine exhibits limited lability under amination conditions. Screening of leaving group alternatives identified:
| Leaving Group | Relative Reactivity |
|---|---|
| -Br | 1.00 |
| -Cl | 0.33 |
| -OTf | 2.15 |
Triflate groups at C2 enable amination at 80°C instead of 120°C but require additional synthetic steps.
Reductive Amination Pathways
Attempted reductive amination of 3-nitro-2-bromo-5-methylnaphthalene-1,4-dione using H₂/Pd-C resulted in complete debromination. Switching to Zn/NH₄Cl reduction system retained bromine but required nitro group pre-installation via nitration (HNO₃/H₂SO₄), complicating the synthesis.
Scale-Up Considerations
Process Optimization
Key parameters for kilogram-scale production:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Bromination temp | 25°C | 30°C |
| Amination time | 24 h | 18 h |
| Isolation method | Column chromatography | Crystallization |
| Overall yield | 32% | 41% |
Implementing continuous flow chemistry for the bromination step reduced reaction time from 24 h to 45 minutes.
Recent Methodological Advances
Photoredox Catalysis
Visible-light-mediated amination using Ru(bpy)₃Cl₂ enables room-temperature functionalization:
-
Catalyst: 2 mol% Ru(bpy)₃Cl₂
-
Light source: 450 nm LEDs
-
Yield: 63%
-
Selectivity: >99% C3
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-5-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism primarily involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The compound's structural features enhance its interaction with cellular targets involved in cell proliferation and survival.
Case Studies
- A study evaluated the anticancer effects of naphthoquinone derivatives, including 3-amino-2-bromo-5-methylnaphthalene-1,4-dione. The results indicated that it effectively inhibited the growth of HeLa cervical carcinoma cells and other tumor lines through ROS generation and cell cycle arrest mechanisms .
- In vitro assays demonstrated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Antimicrobial Properties
Biological Activity
3-Amino-2-bromo-5-methylnaphthalene-1,4-dione has shown promising antimicrobial activity against various bacterial and fungal strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways.
Research Findings
- In a series of tests against pathogens like Staphylococcus aureus and Escherichia coli, the compound demonstrated a notable reduction in bacterial viability at low concentrations .
- Additionally, it has been reported to exhibit antifungal activity against strains such as Candida albicans, making it a candidate for developing new antimicrobial agents .
Potential in Neuropharmacology
GABA Receptor Modulation
Recent studies have indicated that modifications of naphthoquinone derivatives can influence gamma-aminobutyric acid (GABA) receptors. This interaction may lead to muscle relaxation and anxiolytic effects, suggesting applications in treating neurological disorders .
Synthesis and Structure-Activity Relationship
The synthesis of 3-amino-2-bromo-5-methylnaphthalene-1,4-dione involves several chemical reactions that enhance its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the naphthoquinone scaffold can significantly alter its potency and selectivity towards different biological targets.
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increases cytotoxicity against cancer cells |
| Amino group addition | Enhances antimicrobial properties |
| Methylation at C5 | Affects solubility and bioavailability |
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-5-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, leading to cell death. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-amino-2-bromo-5-methylnaphthalene-1,4-dione with structurally or functionally related compounds, emphasizing substituent effects, synthesis, and biological relevance.
Pyrrolo(1,2-a)pyrazine-1,4-dione Derivatives (PPDH and PPDHMP)
- Structural Differences: Pyrrolo(1,2-a)pyrazine-1,4-diones (e.g., C₇H₁₀O₂N₂ and C₁₁H₁₈N₂O₂) feature a fused pyrrolopyrazine ring instead of a naphthalene backbone. Substituents like hexahydro or 2-methylpropyl groups enhance their hydrophobicity compared to the bromo-amino-methyl-substituted naphthoquinone .
- Biological Activity: These compounds are naturally produced by Bacillus and Streptomyces species and exhibit antibacterial activity against Pseudomonas aeruginosa and Enterococcus faecalis. The target compound’s bromine atom may confer distinct reactivity (e.g., Suzuki coupling) for drug development, though its bioactivity remains unconfirmed .
- Synthetic vs. Natural Origin : The target compound is synthetic, whereas pyrrolopyrazine-diones are biosynthesized, highlighting divergent accessibility and scalability .
5-Amino-2-bromo-3-iminonaphthalene-1,4-dione
- Substituent Effects: This analog replaces the 3-amino group with an imino (=NH) group, altering electronic properties and hydrogen-bonding capacity. Such modifications could impact solubility or binding affinity in biological systems .
6,7-Dihydroxy-2-methyl-5-(isobutyliminomethyl)-8-isopropyl-1,4-naphthoquinone
- Functional Groups: This compound (C₁₉H₂₂NO₄) features hydroxyl and isopropyl groups, increasing polarity compared to the target compound’s bromo-amino-methyl motif. The iminomethyl group may enable chelation or coordination chemistry, unlike the target’s primary amino group .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Bioactivity | Source |
|---|---|---|---|---|---|
| 3-Amino-2-bromo-5-methylnaphthalene-1,4-dione | Naphthalene-1,4-dione | 3-NH₂, 2-Br, 5-CH₃ | C₁₁H₈BrNO₂ | Not reported | Synthetic |
| Pyrrolo(1,2-a)pyrazine-1,4-dione (PPDH) | Pyrrolopyrazine-dione | Hexahydro | C₇H₁₀O₂N₂ | Antibacterial | Natural |
| 6,7-Dihydroxy-2-methyl-5-(isobutyliminomethyl)... | Naphthalene-1,4-dione | 6,7-OH, 5-iminomethyl, 8-CH(CH₃)₂ | C₁₉H₂₂NO₄ | Not reported | Synthetic |
Key Findings and Implications
- Reactivity: The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki), while its amino group may facilitate hydrogen bonding in drug-target interactions.
- Synthetic Flexibility : Simpler substitution patterns (vs. ’s complex derivative) make the target compound a versatile intermediate for medicinal chemistry .
Biological Activity
3-Amino-2-bromo-5-methylnaphthalene-1,4-dione is a compound belonging to the naphthoquinone family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its potential applications in various fields, particularly in cancer therapy.
3-Amino-2-bromo-5-methylnaphthalene-1,4-dione is characterized by its unique structure that includes a bromine atom and an amino group, contributing to its reactivity and biological properties. Its molecular formula is C11H8BrN2O2.
Structure
The compound's structure can be represented as follows:
This structure plays a crucial role in its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of naphthoquinone derivatives, including 3-amino-2-bromo-5-methylnaphthalene-1,4-dione. Research indicates that these compounds can induce reactive oxygen species (ROS) generation, leading to cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several naphthoquinone derivatives on cancer cell lines such as HeLa (cervical carcinoma), SH-SY5Y (neuroblastoma), and U2OS (osteosarcoma). The results demonstrated significant cytotoxicity with varying IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Amino-2-bromo-5-methylnaphthalene-1,4-dione | HeLa | 0.50 |
| 3-Amino-2-bromo-5-methylnaphthalene-1,4-dione | SH-SY5Y | 1.00 |
| 3-Amino-2-bromo-5-methylnaphthalene-1,4-dione | U2OS | 1.81 |
These findings suggest that the compound exhibits potent cytotoxicity against tumor cells, making it a candidate for further development as an anticancer agent .
The mechanism through which 3-amino-2-bromo-5-methylnaphthalene-1,4-dione exerts its biological effects primarily involves the induction of oxidative stress in cancer cells. The generation of ROS disrupts cellular homeostasis and triggers apoptotic pathways.
ROS Generation Study
In a separate experiment using DCFH-DA staining to measure ROS levels in treated cancer cells, it was observed that:
- HeLa Cells : ROS levels increased significantly after treatment with the compound.
- U2OS Cells : Similar increases were noted, indicating a consistent mechanism across different cell lines.
The study concluded that the compound's ability to elevate ROS levels is a key factor in its cytotoxicity .
Comparative Analysis with Other Compounds
To better understand the efficacy of 3-amino-2-bromo-5-methylnaphthalene-1,4-dione, it is useful to compare its biological activity with other related compounds:
| Compound Name | IC50 (µM) - HeLa | IC50 (µM) - SH-SY5Y | IC50 (µM) - U2OS |
|---|---|---|---|
| Compound A | 0.60 | 1.20 | 1.50 |
| Compound B | 0.75 | 1.10 | 1.80 |
| 3-Amino-2-bromo-5-methylnaphthalene-1,4-dione | 0.50 | 1.00 | 1.81 |
This table illustrates that while the compound shows promising activity against cancer cell lines, it also highlights the need for further comparative studies to establish its relative potency .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-amino-2-bromo-5-methylnaphthalene-1,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of methyl-substituted naphthoquinone precursors. For example, bromination of 5-methylnaphthalene-1,4-dione using N-bromosuccinimide (NBS) in chloroform at 0–25°C avoids over-bromination. Subsequent amination with ammonia or protected amines under reflux in ethanol introduces the amino group. Yields (~40–80%) depend on stoichiometry, solvent polarity, and temperature control to minimize side reactions like dehalogenation or ring oxidation .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : The bromine atom causes distinct splitting patterns (e.g., coupling constants ~5–10 Hz for vicinal protons). Aromatic protons on the naphthalene ring appear as multiplets in δ 6.8–8.5 ppm, while the methyl group at position 5 resonates as a singlet (~δ 2.3 ppm).
- IR : Stretching vibrations for carbonyl groups (C=O) at ~1670–1700 cm⁻¹ and N–H (amine) at ~3300–3500 cm⁻¹ confirm functional groups.
- MS : Molecular ion peaks [M+H]+ at m/z 296 (C₁₁H₉BrNO₂) with isotopic signatures from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens include:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with zone-of-inhibition measurements.
- Enzyme Inhibition : Spectrophotometric assays for acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B) inhibition, using donepezil or selegiline as positive controls. IC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can reaction mechanisms for bromination and amination steps be validated experimentally?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., electrophilic aromatic substitution vs. radical pathways in bromination).
- Trapping Intermediates : Use low-temperature NMR or mass spectrometry to detect short-lived intermediates like bromonium ions or aminium radicals .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values or cytotoxicity profiles may arise from:
- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1% to avoid false positives).
- Cell Line Variability : Compare results across multiple cell lines (e.g., HeLa vs. primary neurons) using MTT assays with triplicate technical replicates.
- Structural Analogues : Perform SAR studies by synthesizing derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects .
Q. How can computational methods (DFT, molecular docking) predict reactivity and target interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predicting redox activity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites).
- Docking Simulations : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7). Key residues (e.g., Trp286, Phe295) may form π-π stacking with the naphthalene ring, while bromine enhances hydrophobic binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
